molecular formula C17H18ClNO B11177947 N-[4-(butan-2-yl)phenyl]-2-chlorobenzamide CAS No. 331845-97-7

N-[4-(butan-2-yl)phenyl]-2-chlorobenzamide

Cat. No.: B11177947
CAS No.: 331845-97-7
M. Wt: 287.8 g/mol
InChI Key: VEBTYOILZJBGME-UHFFFAOYSA-N
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Description

N-[4-(butan-2-yl)phenyl]-2-chlorobenzamide is an organic compound with the molecular formula C17H18ClNO. It is a member of the benzamide class of compounds, which are known for their diverse applications in medicinal chemistry and industrial processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(butan-2-yl)phenyl]-2-chlorobenzamide typically involves the reaction of 2-chlorobenzoyl chloride with 4-(butan-2-yl)aniline. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield .

Chemical Reactions Analysis

Types of Reactions

N-[4-(butan-2-yl)phenyl]-2-chlorobenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[4-(butan-2-yl)phenyl]-2-chlorobenzamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[4-(butan-2-yl)phenyl]-2-chlorobenzamide involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(butan-2-yl)phenyl]-2-chlorobenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorine atom in the benzamide moiety can influence its reactivity and interaction with biological targets, making it a valuable compound for various applications .

Properties

CAS No.

331845-97-7

Molecular Formula

C17H18ClNO

Molecular Weight

287.8 g/mol

IUPAC Name

N-(4-butan-2-ylphenyl)-2-chlorobenzamide

InChI

InChI=1S/C17H18ClNO/c1-3-12(2)13-8-10-14(11-9-13)19-17(20)15-6-4-5-7-16(15)18/h4-12H,3H2,1-2H3,(H,19,20)

InChI Key

VEBTYOILZJBGME-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2Cl

Origin of Product

United States

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